![molecular formula C18H11BrO4S B383472 4-Bromo-2-[3-(2-thienyl)acryloyl]phenyl 2-furoate CAS No. 433305-82-9](/img/structure/B383472.png)
4-Bromo-2-[3-(2-thienyl)acryloyl]phenyl 2-furoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-[3-(2-thienyl)acryloyl]phenyl 2-furoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
1. Polymerization Applications
4-Bromo derivatives, including 4-Bromo-2-[3-(2-thienyl)acryloyl]phenyl 2-furoate, are used in atom transfer radical polymerization (ATRP) for synthesizing polymers with controlled molecular weight and low polydispersity index. The resulting polymers exhibit fluorescence, which can be altered by different metal cations, making them useful in materials science and sensor applications (Zhou et al., 2014).
2. Liquid Crystal Research
4-Bromo-2-thienyl compounds contribute to the creation of liquid crystalline materials. These materials exhibit phases like nematic and smectic A, with certain homologs displaying unique molecular arrangements. Such research is crucial for advancing liquid crystal display technologies and other optoelectronic devices (Miyake et al., 1984).
3. Antibacterial Activity
Derivatives of 3-(5-nitro-2-thienyl)acrylic acid, closely related to 4-Bromo-2-thienyl compounds, have been synthesized and shown to possess antibacterial properties. These findings are significant for the development of new antimicrobials and further expand the potential medical applications of such compounds (Kimura et al., 1962).
4. Novel Biological Activities
Compounds similar to 4-Bromo-2-thienyl have been synthesized and found to exhibit antibacterial and antifungal properties. This highlights the potential for such compounds in the development of new antimicrobial agents (Desai et al., 2018).
5. Photochemical Applications
Bromo-substituted furan derivatives, closely related to 4-Bromo-2-thienyl compounds, are utilized in photochemical synthesis, demonstrating potential in the field of organic chemistry and material sciences (Arroyo et al., 2002).
Propriétés
IUPAC Name |
[4-bromo-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] furan-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrO4S/c19-12-5-8-16(23-18(21)17-4-1-9-22-17)14(11-12)15(20)7-6-13-3-2-10-24-13/h1-11H/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEIJODYSCHTGT-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=C(C=C(C=C2)Br)C(=O)C=CC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)OC2=C(C=C(C=C2)Br)C(=O)/C=C/C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-6-methylnicotinonitrile](/img/structure/B383390.png)
![methyl 2-[(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-2,3-dioxo-5-thiophen-2-ylpyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383391.png)
![5-{(allylamino)[(3,4-dichlorobenzyl)sulfanyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B383392.png)
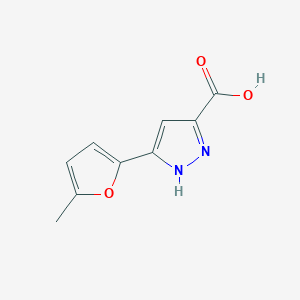
![1-[4-(5-Fluoro-2-methoxybenzyl)-1-piperazinyl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B383397.png)
![1-(Cyclohexylamino)-2-isopentyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B383400.png)
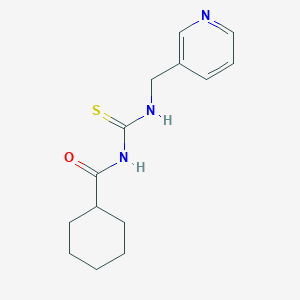
![4-(4-Methyl-1-piperazinyl)-6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B383402.png)
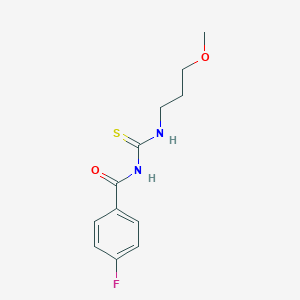
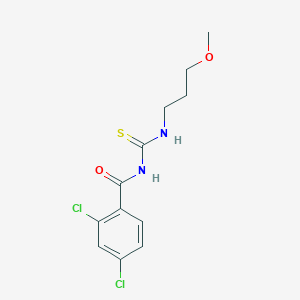
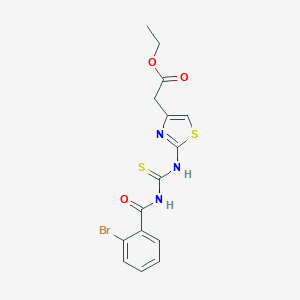
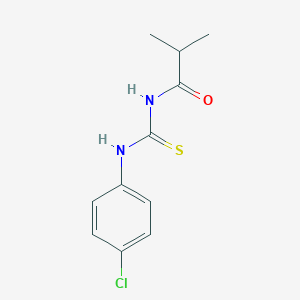
![allyl 2-[3-benzoyl-4-hydroxy-2-(2-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383413.png)